Methyl 2-chloro-5-(trifluoromethyl)nicotinate
Overview
Description
“Methyl 2-chloro-5-(trifluoromethyl)nicotinate” is a chemical compound with the molecular formula C8H5ClF3NO2 . It is also known by other names such as “methyl 2-chloro-5-(trifluoromethyl)pyridine-3-carboxylate” and "2-chloro-5-trifluoromethyl-nicotinic acid methyl ester" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring substituted with a chloro group at the 2nd position and a trifluoromethyl group at the 5th position. The pyridine ring is also attached to a carboxylate group, which is esterified with a methyl group .Scientific Research Applications
Synthesis and Pharmaceutical Applications
Methyl 2-chloro-5-(trifluoromethyl)nicotinate is primarily utilized in the synthesis of novel compounds with potential pharmaceutical applications. For instance, Mulder et al. (2013) developed a safe and cost-effective synthesis method for Methyl 6-Chloro-5-(trifluoromethyl)nicotinate, showcasing its utility as an intermediate in the creation of innovative anti-infective agents. This synthesis emphasizes the trifluoromethylation of aryl iodide using an inexpensive methyl chlorodifluoroacetate (MCDFA)/KF/CuI system (Mulder et al., 2013).
Herbicidal Activity
Nicotinic acid derivatives, closely related to this compound, have been studied for their potential herbicidal activities. Yu et al. (2021) synthesized a series of N-(arylmethoxy)-2-chloronicotinamides, some of which exhibited substantial herbicidal activity against certain weeds. Their work provides valuable structure-activity relationship insights that could guide the development of novel herbicides (Yu et al., 2021).
Synthetic Intermediates
This compound is also a critical intermediate in the synthesis of various other chemicals. For example, Hang-dong (2010) synthesized 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, an intermediate crucial for producing the highly efficient herbicide trifloxysulfuron, from nicotinamide via several chemical processes. The overall yield of this synthesis was up to 48.7% (Hang-dong, 2010).
Agricultural Chemical Research
In the realm of agricultural chemistry, researchers have been focusing on the synthesis and characterization of compounds similar to this compound. For instance, Bheemanapalli et al. (2008) prepared a new series of 2,3,5,7-substituted-pyrido[2,3-d]pyrimidin-4(3H)-one derivatives from 2-amino-N,6-substituted phenyl-4-(trifluoromethyl or methyl)nicotinamides and screened them for antibacterial activity against various bacteria (Bheemanapalli et al., 2008).
Properties
IUPAC Name |
methyl 2-chloro-5-(trifluoromethyl)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c1-15-7(14)5-2-4(8(10,11)12)3-13-6(5)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTMVRRTSDJRGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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